molecular formula C21H27ClO6 B605268 L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)- CAS No. 748816-43-5

L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-

Cat. No.: B605268
CAS No.: 748816-43-5
M. Wt: 410.9 g/mol
InChI Key: GLYAVTUPQOQHAD-MOBTWWNESA-N
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Chemical Reactions Analysis

AL12180 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .

Scientific Research Applications

AL12180 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AL12180 is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:

Properties

CAS No.

748816-43-5

Molecular Formula

C21H27ClO6

Molecular Weight

410.9 g/mol

IUPAC Name

(Z)-7-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]hept-4-enoic acid

InChI

InChI=1S/C21H27ClO6/c22-15-6-5-7-17(12-15)27-13-16(23)10-11-20-18(19(24)14-28-20)8-3-1-2-4-9-21(25)26/h1-2,5-7,10-12,16,18-20,23-24H,3-4,8-9,13-14H2,(H,25,26)/b2-1-,11-10+/t16-,18+,19+,20-/m1/s1

InChI Key

GLYAVTUPQOQHAD-MOBTWWNESA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](O1)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)CC/C=C\CCC(=O)O)O

SMILES

O=C(O)CC/C=C\CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)OC[C@@H]1O

Canonical SMILES

C1C(C(C(O1)C=CC(COC2=CC(=CC=C2)Cl)O)CCC=CCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL12180

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 2
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 3
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 4
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 5
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
Reactant of Route 6
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-

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